![molecular formula C13H13N3O2 B2628505 7-hydroxy-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1454587-77-9](/img/structure/B2628505.png)
7-hydroxy-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a compound that belongs to the class of pyrazolopyrazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with a suitable diketone or ketoester, followed by cyclization to form the pyrazolopyrazine core. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
7-hydroxy-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could lead to the formation of alcohols or amines. Substitution reactions on the aromatic ring can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Biological Activities
Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit diverse biological activities. Specifically, 7-hydroxy-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has shown potential in the following areas:
CNS Activity
The compound has been identified as a selective modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR5. Studies suggest that it can act as a negative allosteric modulator, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazines. For example, derivatives of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. In particular, it has been noted that modifications to the compound can enhance its efficacy against specific cancer types .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several chemical reactions including amide formation and subsequent cyclization . Understanding the structure-activity relationship (SAR) is critical for optimizing its biological activity. For instance, variations in the substituents on the pyrazine ring can significantly alter its binding affinity to biological targets.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6,7-Dihydropyrazolo[1,5-a]pyrazine | Lacks hydroxyl group; similar core structure | Potential CNS activity |
4-Methylphenyl-pyrazolo[1,5-a]pyrimidine | Contains pyrimidine instead of pyrazine | Anticancer properties |
2-(4-Methylphenyl)-pyrazolo[1,5-a]pyridine | Substituted pyridine ring | Antimicrobial activity |
The unique combination of functional groups in this compound allows for distinct interactions with biological targets compared to its analogs .
Case Studies
Several case studies illustrate the applications of this compound:
- Neurological Disorders : A study explored the effects of this compound on mGluR signaling pathways. It was found to reduce glutamate-induced excitotoxicity in neuronal cultures, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
- Cancer Treatment : In vitro studies demonstrated that derivatives of this compound inhibited growth in various cancer cell lines (e.g., MCF7 and NCI-H460), with IC50 values indicating significant cytotoxicity. This positions it as a candidate for further development in anticancer therapies .
Mécanisme D'action
The mechanism of action of 7-hydroxy-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazolopyrazine derivatives such as:
- 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine
- 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine .
Uniqueness
What sets 7-hydroxy-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Activité Biologique
7-Hydroxy-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a compound that has garnered attention due to its potential biological activities, particularly in relation to the modulation of metabotropic glutamate receptors. This article explores the synthesis, biological activity, and therapeutic implications of this compound based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the formation of amide derivatives followed by cyclization and hydrolysis processes. For instance, a general synthetic method includes dissolving an appropriate amide in a solvent like dioxane, adding concentrated hydrochloric acid, and subsequently precipitating the product through hydrolysis with water . The resulting compound can be purified through recrystallization techniques.
Table 1: Synthesis Conditions
Step | Conditions |
---|---|
Amide Formation | 0.01 mol in dioxane |
Acid Addition | Drops of conc. HCl |
Precipitation | Addition of water |
Purification | Recrystallization from DMF-H2O |
This compound acts as a negative allosteric modulator of group II metabotropic glutamate receptors (mGluR2 and mGluR3). This modulation is significant in the treatment of various neurological disorders such as anxiety and depression. The compound's ability to influence these receptors suggests its potential utility in pharmacological applications targeting glutamatergic signaling pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines:
- MCF7 (breast cancer) : IC50 = 3.79 µM
- NCI-H460 (lung cancer) : IC50 = 12.50 µM
- SF-268 (brain cancer) : IC50 = 42.30 µM .
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) |
---|---|
MCF7 | 3.79 |
NCI-H460 | 12.50 |
SF-268 | 42.30 |
Case Study 1: Neurological Disorders
In a study focusing on the effects of mGluR2 and mGluR3 modulation, researchers administered this compound to animal models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent .
Case Study 2: Cancer Therapeutics
Another investigation evaluated the compound's effects on tumor growth in xenograft models. The results demonstrated that treatment with this pyrazolo derivative led to a marked decrease in tumor size and proliferation rates, highlighting its promise as an anticancer therapeutic agent .
Propriétés
IUPAC Name |
7-hydroxy-2-(4-methylphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-2-4-9(5-3-8)10-6-11-13(18)14-7-12(17)16(11)15-10/h2-6,12,17H,7H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYKIDOPGKDZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(CNC(=O)C3=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.